molecular formula C20H26N4O3 B2857467 1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034316-96-4

1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No. B2857467
M. Wt: 370.453
InChI Key: RRHMYOADNHFGLR-SAABIXHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea, also known as MPUC, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has been conducted on the synthesis and chemical properties of related compounds, focusing on efficient methods to create heterocyclic compounds and exploring their reactivity. For example, studies on the synthesis of pyrazolopyrimidines from N,N-dimethylformamidines and various aminating agents highlight the importance of acid catalysis in producing heterocyclic compounds, which could be relevant to synthesizing the compound (Tsai et al., 2018). Similarly, the exploration of indoles synthesis through cycloaddition/cyclization sequences offers insights into creating complex structures that might be related to the target compound's synthesis (Kranjc & Kočevar, 2008).

Biological Activities and Applications

Several studies focus on the biological activities of urea derivatives, suggesting potential applications in medicine and pharmacology. For instance, the discovery of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines indicates the therapeutic potential of urea derivatives in cancer treatment (Bazin et al., 2016). Moreover, the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors highlight the versatility of urea derivatives in addressing neurological disorders (Vidaluc et al., 1995).

Advanced Materials and Chemical Sensing

Urea derivatives have also been explored for their applications in materials science and chemical sensing. The design of solvatochromic fluorescence probes based on N-acylureido functionality demonstrates the use of urea derivatives in detecting analytes through changes in fluorescence properties, offering potential applications in chemical sensing and environmental monitoring (Bohne et al., 2005).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)10-11-23-20(25)24-16-4-8-18(9-5-16)27-19-14-21-12-13-22-19/h2-3,6-7,12-14,16,18H,4-5,8-11H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHMYOADNHFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

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